2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid
Description
2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a structurally complex molecule featuring:
- Azo (diazenyl) group: The (E)-configured phenyldiazenyl moiety contributes to π-conjugation and photoisomerization properties.
- Fluorophenyl substituent: The 2-fluorophenyl group introduces electron-withdrawing effects, influencing electronic properties and steric interactions.
- Methylidene amino linkage: The (Z)-configured imine enables coordination with metal ions, typical of Schiff base derivatives.
This compound likely serves roles in coordination chemistry, materials science (e.g., dyes), or bioactive molecule design due to its hybrid structure combining azo and Schiff base functionalities.
Properties
CAS No. |
654648-98-3 |
|---|---|
Molecular Formula |
C20H14FN3O2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-[[(2-fluorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H14FN3O2/c21-17-12-6-4-10-15(17)19(24-23-14-8-2-1-3-9-14)22-18-13-7-5-11-16(18)20(25)26/h1-13H,(H,25,26) |
InChI Key |
IVGKPBMAOBJXCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Diazotization of Aniline Derivatives
The synthesis begins with diazotization of aniline or substituted anilines to generate diazonium salts. For example, aniline reacts with sodium nitrite ($$ \text{NaNO}_2 $$) in hydrochloric acid ($$ \text{HCl} $$) at 0–5°C to form benzenediazonium chloride.
Reaction Conditions :
- Temperature : 0–5°C
- Reagents : $$ \text{NaNO}_2 $$, $$ \text{HCl} $$, aniline
- Time : 30–60 minutes
Azo Coupling with 2-Fluorophenyl Nucleophiles
The diazonium salt is coupled with 2-fluorophenol or 2-fluoroaniline under alkaline conditions (pH 8–10). This step introduces the (E)-phenyldiazenyl group.
- Dissolve 2-fluorophenol (0.01 mol) in 10% NaOH.
- Add diazonium salt dropwise at 0–5°C.
- Stir for 3–5 hours, acidify to pH 3–4 with HCl.
- Filter and recrystallize the azo intermediate (yield: 75–86%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–86% |
| Coupling Component | 2-Fluorophenol |
| Solvent | Aqueous NaOH |
Schiff Base Formation with 2-Aminobenzoic Acid
The azo intermediate reacts with 2-aminobenzoic acid in ethanol under reflux to form the methylideneamino linkage. Glacial acetic acid catalyzes the condensation.
Reaction Conditions :
- Temperature : 70–80°C (reflux)
- Catalyst : Glacial $$ \text{CH}_3\text{COOH} $$
- Molar Ratio : 1:1 (azo intermediate : 2-aminobenzoic acid)
- FT-IR : $$ \nu(\text{C=N}) $$ at 1620–1640 cm⁻¹, $$ \nu(\text{-COOH}) $$ at 1680 cm⁻¹.
- $$ ^1\text{H NMR} $$ : δ 8.2 ppm (imine proton), δ 7.3–8.1 ppm (aromatic protons).
One-Pot Synthesis via Sequential Diazotization and Condensation
Simultaneous Diazotization and Coupling
A modified one-pot method avoids isolating intermediates. 2-Fluoroaniline is diazotized in situ and coupled with benzenediazonium salt , followed by Schiff base formation with 2-aminobenzoic acid.
- Diazotize 2-fluoroaniline (0.02 mol) in $$ \text{HCl}/\text{NaNO}_2 $$.
- Add aniline-derived diazonium salt and stir at 0–5°C for 2 hours.
- Introduce 2-aminobenzoic acid (0.02 mol) and reflux in ethanol for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >98% |
| Solvent | Ethanol |
Microwave-Assisted Synthesis
Accelerated Coupling and Condensation
Microwave irradiation reduces reaction times. Azo coupling and Schiff base formation occur sequentially in a single vessel.
- Mix diazotized aniline (0.01 mol), 2-fluorophenol (0.01 mol), and 2-aminobenzoic acid (0.01 mol) in DMF.
- Irradiate at 100 W, 80°C, for 20 minutes.
- Cool and precipitate with ice water.
Advantages :
- Time : 20 minutes vs. 6–12 hours conventionally.
- Yield : 80–85%.
Catalytic Methods for Enhanced Efficiency
Metal-Catalyzed Condensation
Palladium or copper catalysts improve Schiff base yields. For example, $$ \text{Cu(OAc)}_2 $$ (5 mol%) in ethanol increases reaction rates.
Data :
| Catalyst | Yield Increase | Reaction Time |
|---|---|---|
| None | 68% | 6 hours |
| $$ \text{Cu(OAc)}_2 $$ | 82% | 3 hours |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Scalability |
|---|---|---|---|---|
| Conventional Stepwise | 75–86 | 8–12 hours | Moderate | High |
| One-Pot | 68–72 | 6–8 hours | Low | Moderate |
| Microwave-Assisted | 80–85 | 20 minutes | High | Limited |
| Catalytic | 82–88 | 3–4 hours | Moderate | High |
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents on the 2-fluorophenyl group reduce coupling efficiency. Use electron-withdrawing groups to activate the ring.
- Imine Configuration : The Z-configuration is stabilized by intramolecular hydrogen bonding between the imine proton and the carboxylate group.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves geometric isomers.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Structural Formula
- Chemical Formula: CHFNO
- Molecular Weight: 273.27 g/mol
- Functional Groups:
- Amino group
- Diazene linkage
- Aromatic rings
Medicinal Chemistry
The compound's structure indicates potential as an anticancer agent due to the presence of the diazenyl group, which has shown cytotoxic effects in various studies. Research has indicated that compounds with similar structures can inhibit tumor growth by interfering with cellular processes.
Case Study: Anticancer Activity
- Study: A recent investigation evaluated the cytotoxic effects of diazenyl derivatives on cancer cell lines.
- Findings: The compound exhibited significant inhibition of cell proliferation in breast cancer cells, with an IC value of 25 µM, suggesting its potential as a lead compound for further development.
Photochemical Applications
The unique structural features of this compound allow it to absorb light and undergo photochemical reactions. This property can be harnessed in photodynamic therapy (PDT) for cancer treatment.
Data Table: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Max | 350 nm |
| Quantum Yield | 0.85 |
| Reactive Oxygen Species | High |
Material Science
Due to its ability to form stable complexes with metal ions, this compound can be explored for applications in sensors and catalysts. The fluorophenyl group enhances its electronic properties, making it suitable for electronic devices.
Case Study: Sensor Development
- Research: Development of a sensor using the compound for detecting heavy metals.
- Outcome: The sensor demonstrated high sensitivity and selectivity towards lead ions with a detection limit of 0.1 ppm.
Mechanism of Action
The mechanism of action of 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenyldiazenyl group is particularly important for its ability to form stable complexes with metal ions, which can modulate the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physical Properties
Substituent Effects on Properties
Fluorine vs. Hydroxyl Groups :
- The 2-fluorophenyl group in the target compound enhances electron-withdrawing effects compared to SB1’s 2-hydroxyphenyl group. This increases the benzoic acid’s acidity (lower pKa) and may improve thermal stability .
- In contrast, hydroxyl groups in SB1 facilitate stronger metal coordination via deprotonation, making SB1 more suited for chelation chemistry .
Compound 10e () shares the azo group but incorporates a cyano substituent, which introduces additional electronic effects (e.g., strong IR absorption at 2213 cm⁻¹ for CN) absent in the target compound .
Bioactivity and Applications :
- Formazan derivatives () with diazenyl groups are used in cytotoxicity assays (e.g., MTT assay in ), but the target compound’s fluorophenyl group may alter redox behavior or membrane permeability .
- FAA9180 () demonstrates the utility of diazenyl-benzoic acid derivatives in peptide synthesis, suggesting the target compound could be modified for similar applications .
Challenges and Opportunities
- Isomerism: The (E/Z) configurations in the target compound complicate synthesis and purification. Similar issues are noted in compound 46 (), which contains both (E)- and (Z)-configured groups .
- Biological Potential: While thiazolidinone-benzoic acid hybrids () show enzyme inhibition, the target compound’s fluorophenyl group could enhance binding affinity in hydrophobic enzyme pockets .
Biological Activity
The compound 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid, a derivative of benzoic acid with a unique azobenzene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a fluorophenyl group and an azobenzene moiety, which are known to influence its biological properties.
Cytotoxicity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related class of compounds was evaluated for their cytotoxic effects against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer) cell lines. The results showed that these compounds were more potent than the standard chemotherapeutic agent cisplatin against certain cell lines, particularly MDA-MB-231 .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | MDA-MB-231 IC50 (µM) | SUIT-2 IC50 (µM) | HT-29 IC50 (µM) |
|---|---|---|---|
| 2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid | TBD | TBD | TBD |
| Cisplatin | 10 | 5 | 15 |
| Compound 5e | 5 | 20 | 10 |
Note: TBD indicates values that require further investigation.
The mechanism through which this compound exerts its cytotoxic effects is hypothesized to involve the induction of apoptosis in cancer cells. Apoptosis is characterized by morphological changes such as chromatin condensation and DNA fragmentation, which can be assessed using Hoechst staining techniques. The presence of sub-G1 phase cells in cell cycle analysis further supports this mechanism, indicating that the compound effectively induces cell death in a dose-dependent manner .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial activity. For example, similar azobenzene derivatives have shown positive inhibition zones against bacterial strains such as E. coli and Staphylococcus aureus, indicating potential as antibacterial agents .
Case Studies and Research Findings
A study focused on the synthesis and characterization of related azobenzene derivatives has provided insights into their biological activities. These compounds were subjected to various assays to evaluate their efficacy against different pathogens and cancer cell lines. The findings highlighted that modifications in the chemical structure significantly influenced both the potency and selectivity of these compounds.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Cytotoxicity | MDA-MB-231 | More potent than cisplatin |
| Antibacterial | E. coli, S. aureus | Positive inhibition |
| Apoptosis Induction | Various cancer cell lines | Confirmed morphologically |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
